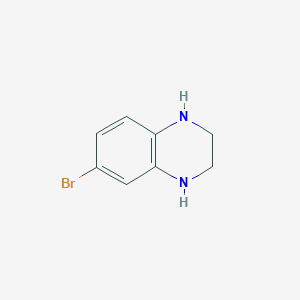

6-Bromo-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRDQVNEWKPADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735558 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89980-70-1 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 6-bromo-1,2,3,4-tetrahydroquinoxaline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The document delves into the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in pharmaceutical and materials science.[1] The tetrahydroquinoxaline moiety, in particular, serves as a crucial building block for a variety of biologically active molecules. The introduction of a bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug development.

Core Synthesis Strategies

The synthesis of this compound can be approached through two primary multi-step pathways, both commencing with the synthesis of the key intermediate, 4-bromo-1,2-phenylenediamine.

Pathway A: Condensation and Subsequent Reduction

This classical and widely adopted approach involves a two-step sequence:

-

Formation of 6-bromoquinoxaline: This step entails the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon electrophile.

-

Reduction of the pyrazine ring: The aromatic pyrazine ring of 6-bromoquinoxaline is then reduced to yield the desired 1,2,3,4-tetrahydroquinoxaline.

Pathway B: Direct Cyclization Strategies (Emerging Methods)

More contemporary methods aim to construct the tetrahydroquinoxaline ring in a more direct fashion, often through reductive cyclization or amination routes. These pathways can offer advantages in terms of step economy and milder reaction conditions.

Precursor Synthesis: 4-bromo-1,2-phenylenediamine

The synthesis of the crucial starting material, 4-bromo-1,2-phenylenediamine, is a well-established process. A common and effective method involves the bromination of o-phenylenediamine, often with a protection/deprotection strategy to ensure regioselectivity.

Experimental Protocol: Synthesis of 4-bromo-1,2-phenylenediamine[2][3]

Step 1: Acetylation of o-phenylenediamine

-

In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period.

-

Pour the reaction mixture into ice water to precipitate the diacetylated product.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Bromination of the Diacetylated Intermediate

-

Dissolve the dried diacetylated product in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the reaction mixture.

-

Stir the reaction at a slightly elevated temperature (e.g., 50-55°C) for a specified time.[2]

-

Cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any excess bromine.[2]

-

Collect the precipitated 4-bromo-diacetyl-o-phenylenediamine by filtration, wash with water, and dry.

Step 3: Hydrolysis of the Diacetylated Product

-

Suspend the 4-bromo-diacetyl-o-phenylenediamine in an alcoholic solvent (e.g., methanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture, which will cause the 4-bromo-1,2-phenylenediamine to precipitate.

-

Collect the product by filtration, wash with water, and dry.

An alternative, more environmentally friendly approach utilizes sodium bromide and hydrogen peroxide as the brominating agent, avoiding the use of liquid bromine.[3]

Pathway A: Synthesis of this compound via Condensation and Reduction

This pathway is a reliable method for accessing the target molecule.

Step A1: Synthesis of 6-Bromoquinoxaline

The condensation of 4-bromo-1,2-phenylenediamine with a 1,2-dicarbonyl compound is the cornerstone of quinoxaline synthesis.[4] For the unsubstituted pyrazine ring, glyoxal is the reagent of choice.

-

To a solution of 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and ethanol, add an aqueous solution of glyoxal (40 wt. % in H₂O).

-

The reaction can be catalyzed by the addition of a catalytic amount of a mild acid.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-bromoquinoxaline.

Step A2: Reduction of 6-Bromoquinoxaline

The reduction of the pyrazine ring of 6-bromoquinoxaline is the final step to obtain the desired this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

-

In a high-pressure hydrogenation vessel, dissolve 6-bromoquinoxaline in a suitable solvent such as ethanol, methanol, or acetic acid.

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitrogen heterocycles. Platinum-based catalysts are also very active but can sometimes lead to over-reduction or dehalogenation. Raney nickel is a more cost-effective option but may require higher pressures and temperatures.

-

Solvent Selection: The choice of solvent can influence the rate and selectivity of the hydrogenation. Protic solvents like ethanol and acetic acid are generally good choices for this type of reduction.

-

Pressure and Temperature: These parameters need to be carefully controlled to ensure complete reduction of the pyrazine ring without causing dehalogenation (removal of the bromine atom). Milder conditions are generally preferred.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| Precursor | o-Phenylenediamine | 1. Acetic anhydride, Acetic acid 2. Br₂, Acetic acid 3. NaOH, Methanol/Water | 4-bromo-1,2-phenylenediamine | Good to Excellent |

| A1 | 4-bromo-1,2-phenylenediamine | Glyoxal | 6-bromoquinoxaline | High |

| A2 | 6-bromoquinoxaline | H₂, Pd/C | This compound | High |

Visualizing the Synthesis

Synthesis of 4-bromo-1,2-phenylenediamine

Caption: Pathway for the synthesis of 4-bromo-1,2-phenylenediamine.

Pathway A: Condensation and Reduction

Sources

Introduction: The Strategic Value of 6-Bromo-1,2,3,4-tetrahydroquinoxaline in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1] Its derivatives are explored for applications ranging from oncology to infectious diseases. Within this important class of molecules, this compound emerges as a particularly valuable building block. The tetrahydro- variant provides a three-dimensional, saturated heterocyclic core, which can offer improved solubility and metabolic stability compared to its aromatic counterpart.

Crucially, the bromine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. It enables chemists to introduce a wide array of molecular complexity through well-established cross-coupling reactions, such as Suzuki and Heck couplings.[1] This capability is fundamental for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

This guide provides an in-depth examination of the core physicochemical properties of this compound. Understanding these characteristics is paramount for any researcher, as properties like solubility, melting point, and pKa directly influence a compound's suitability for biological assays, its formulation potential, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. This document is designed to equip researchers, scientists, and drug development professionals with the foundational data and field-proven experimental methodologies necessary to effectively utilize this key chemical intermediate.

Core Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the starting point for all subsequent research and development. The data presented below has been aggregated from various chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂ | [2][3] |

| Molecular Weight | 213.08 g/mol | [2][3] |

| CAS Number | 89980-70-1 | [3] |

| Appearance | Yellow Oil / Solid Powder | [4][5] |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | [3] |

| Predicted logP | 2.4 - 2.56 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Note: Some properties, such as melting and boiling points, are not consistently reported across public databases and should be determined empirically.

Synthesis and Characterization Overview

This compound is typically prepared via a two-step sequence starting from quinoxaline. The initial step involves the selective bromination of the aromatic ring, followed by the reduction of the pyrazine ring to yield the final tetrahydro- derivative.

Synthetic Workflow Diagram

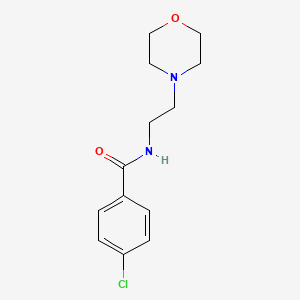

Caption: General synthetic pathway for this compound.

Causality in Synthesis: The initial bromination with N-bromosuccinimide (NBS) in acetic acid is a standard method for halogenating quinoxaline systems.[6] The subsequent reduction of the pyrazine ring must be performed under conditions that do not affect the C-Br bond or the benzene ring, making catalytic hydrogenation or chemical hydrides suitable choices.

Field-Proven Experimental Protocols

The following protocols describe robust methods for determining critical physicochemical properties. These are not merely procedural steps; they are self-validating systems designed for accuracy and reproducibility.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.5°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[7]

-

Sample Preparation: Place a small amount of the dried, crystalline compound onto a clean, dry watch glass. Finely crush the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[7][8]

-

Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C/minute) to find an approximate melting range.[9] This step saves time and prevents overshooting the true melting point in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a fresh capillary tube with the sample.

-

Slow Heating: Set a slow heating rate of approximately 1-2°C per minute. This slow ramp is critical to ensure the sample and the thermometer are in thermal equilibrium, providing an accurate reading.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.

-

Validation: Repeat the accurate determination with a fresh sample to ensure consistency.

Caption: Standard workflow for accurate melting point determination.

Determination of Aqueous Solubility

Aqueous solubility is arguably one of the most critical physicochemical properties in drug discovery, as a compound must be in solution to be absorbed and exert a biological effect.[10] Poor solubility is a leading cause of candidate attrition.[10][11] We will describe the gold-standard thermodynamic method and a higher-throughput kinetic method.

This method determines the equilibrium solubility, which is the true saturation point of a compound in a solvent.[12]

-

System Preparation: To a series of glass vials, add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Addition of Compound: Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains visible after equilibration, confirming that a saturated solution has been achieved.[10][13]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[11][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all particulate matter. This step is crucial to avoid artificially inflating the measured concentration.

-

Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, typically HPLC-UV, against a standard calibration curve.

-

Reporting: The determined concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., mg/mL or µM at pH 7.4, 25°C).

Caption: Relationship between physicochemical properties and drug development.

-

Solubility and Absorption: Low aqueous solubility is a primary hurdle for oral bioavailability. The tetrahydroquinoxaline core may offer an advantage over a fully aromatic system, but this must be empirically verified.

-

Lipophilicity (logP): The predicted logP of ~2.5 suggests a good balance between solubility and membrane permeability, falling within the desirable range for many drug candidates.

-

pKa: The two nitrogen atoms in the heterocyclic ring will have distinct basic pKa values. This is critical as the ionization state of the molecule at physiological pH (7.4) will govern its solubility, permeability, and potential for off-target interactions.

-

Synthetic Utility: The bromine atom is the key to unlocking the potential of this scaffold. It allows for systematic modification via cross-coupling, enabling chemists to fine-tune the physicochemical and pharmacological properties during lead optimization.

Safety and Handling

While specific GHS hazard data for this compound is not widely published, data for closely related analogs like 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline provides a useful surrogate for initial risk assessment.

-

GHS Hazard Statements (for related compound): Harmful if swallowed. Harmful in contact with skin. Harmful if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [14]* Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Researchers are required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for the discovery of novel therapeutics. Its physicochemical profile, characterized by a balance of lipophilicity and polarity combined with the immense synthetic potential afforded by the bromine substituent, makes it an attractive scaffold for medicinal chemistry programs. The experimental protocols detailed in this guide provide the necessary framework for researchers to accurately characterize this molecule and its derivatives, ensuring that development decisions are based on robust, high-quality data. A thorough understanding and application of these principles are essential for successfully translating this promising building block into the next generation of drug candidates.

References

- University of Calgary. (n.d.). Melting point determination.

- An-Najah National University. (2021). experiment (1) determination of melting points.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Clarion University. (n.d.). Determination of Melting Point.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

- Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

- University of Michigan-Dearborn. (n.d.). Experiment 1 - Melting Points.

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

-

IndiaMART. (n.d.). This compound. Retrieved from [Link]

-

Abintio Biosciences. (n.d.). This compound. Retrieved from [Link]

-

001CHEMICAL. (n.d.). 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. guidechem.com [guidechem.com]

- 4. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scispace.com [scispace.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Strategic Biological Screening of 6-Bromo-1,2,3,4-tetrahydroquinoxaline Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoxaline motif and its reduced form, tetrahydroquinoxaline, stand as privileged scaffolds. Their inherent structural features allow for diverse biological activities, making them a focal point in the quest for novel therapeutics.[1] The introduction of a bromine atom at the 6-position of the 1,2,3,4-tetrahydroquinoxaline core further modulates the electronic and steric properties of the molecule, offering a promising avenue for the development of potent and selective drug candidates. This guide provides an in-depth technical overview of the biological screening of 6-bromo-1,2,3,4-tetrahydroquinoxaline derivatives, drawing upon established methodologies and field-proven insights to empower researchers in their drug discovery endeavors.

The this compound Core: A Foundation for Diverse Bioactivity

The 1,2,3,4-tetrahydroquinoxaline skeleton, a bioisostere of native purine and pteridine systems, readily interacts with a multitude of biological targets. The strategic placement of a bromine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives. Halogen bonding, a non-covalent interaction, can enhance binding affinity to protein targets, while the electron-withdrawing nature of bromine can alter the reactivity and metabolic stability of the compound.

The exploration of this compound derivatives is therefore a rational approach in the search for novel agents with a range of therapeutic applications, including but not limited to:

-

Antimicrobial Agents: Targeting essential bacterial enzymes or disrupting cell membrane integrity.

-

Anticancer Agents: Inducing apoptosis, inhibiting cell proliferation, or targeting specific signaling pathways implicated in tumorigenesis.

-

Enzyme Inhibitors: Modulating the activity of key enzymes involved in various disease pathologies.

This guide will delve into the practical aspects of screening for these activities, providing a logical framework for the systematic evaluation of this promising class of compounds.

Foundational Screening: A Multi-pronged Approach

A comprehensive biological screening cascade for this compound derivatives should commence with broad, high-throughput assays to identify initial "hits." This is followed by more focused secondary and tertiary assays to elucidate the mechanism of action and confirm selectivity.

Caption: A generalized workflow for the biological screening of novel compounds.

Antimicrobial Activity Screening

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The primary objective of this screening is to determine the intrinsic ability of the this compound derivatives to inhibit the growth of a diverse panel of pathogenic microorganisms.

Rationale for Experimental Choices

The initial screening should encompass a representative selection of Gram-positive and Gram-negative bacteria, as well as fungal strains, to ascertain the broad-spectrum potential of the synthesized compounds. The choice of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is based on its efficiency, reproducibility, and requirement for small sample quantities, making it ideal for screening a library of compounds.[2][3][4][5][6]

Step-by-Step Protocol: Broth Microdilution for MIC Determination[2][5]

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Comparative Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 6-Bromo-THQ-01 | 16 | 32 | >64 |

| 6-Bromo-THQ-02 | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives tested.

Anticancer Activity Screening

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis.[7][8][9] The initial in vitro screening against a panel of human cancer cell lines is a critical step in identifying promising lead compounds.

Rationale for Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[10][11][12] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is robust, sensitive, and amenable to high-throughput screening. The selection of a diverse panel of cancer cell lines (e.g., representing breast, lung, and colon cancers) is crucial to evaluate the spectrum of activity.

Step-by-Step Protocol: MTT Assay for Cytotoxicity[10][11][12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Anticancer Activity

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| 6-Bromo-THQ-01 | 12.5 | 25.1 | 18.7 |

| 6-Bromo-THQ-02 | 5.2 | 10.8 | 8.3 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives tested.

Enzyme Inhibition Screening

Many quinoxaline derivatives exert their biological effects through the inhibition of specific enzymes. A targeted enzyme inhibition screen can provide valuable insights into the mechanism of action of the this compound derivatives.

Rationale for Experimental Choices

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs.[13][14][15] Quinolone antibiotics, which share structural similarities with the quinoxaline core, function by inhibiting this enzyme. Therefore, screening for DNA gyrase inhibition is a logical step in elucidating the antibacterial mechanism of the synthesized compounds. A supercoiling inhibition assay provides a direct measure of the compound's effect on the enzyme's activity.

Caption: A simplified diagram of the DNA gyrase supercoiling inhibition assay.

Step-by-Step Protocol: DNA Gyrase Supercoiling Inhibition Assay[15][16][17]

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

-

Test compounds (dissolved in DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the reaction mixture. Include a positive control (no compound) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer (containing a chelating agent like EDTA and a loading dye).

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of the test compound.

Data Presentation: Comparative DNA Gyrase Inhibition

| Compound ID | IC₅₀ (µM) |

| 6-Bromo-THQ-01 | 5.8 |

| 6-Bromo-THQ-02 | 1.2 |

| Ciprofloxacin | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives tested.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from these screening assays are instrumental in establishing a structure-activity relationship (SAR). For this compound derivatives, key considerations include:

-

The Role of the Bromo Substituent: The position and presence of the bromine atom can significantly impact activity. Halogen bonding can enhance binding to target proteins.[11]

-

Substitutions on the Tetrahydroquinoxaline Core: Modifications at other positions of the tetrahydroquinoxaline ring can influence potency, selectivity, and pharmacokinetic properties.

-

Nature of Side Chains: The introduction of various functional groups can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape, all of which are critical for target interaction.

A systematic analysis of the SAR will guide the rational design of subsequent generations of compounds with improved therapeutic profiles.

Conclusion: A Roadmap for Advancing Drug Discovery

The biological screening of this compound derivatives is a multifaceted process that requires a logical and systematic approach. This guide has provided a framework of core methodologies, from initial broad-spectrum screening to more targeted mechanistic studies. By employing these robust and validated protocols, researchers can effectively identify and characterize promising lead compounds from this versatile chemical scaffold. The integration of antimicrobial, anticancer, and enzyme inhibition assays, coupled with a thorough analysis of the structure-activity relationship, will undoubtedly accelerate the journey from a novel chemical entity to a potential therapeutic agent.

References

-

Wojtunik-Kulesza, K. A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 993. [Link]

-

Springer Nature. (2026). MTT Assay Protocol. [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

-

El-Sayed, W. M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(1), 187. [Link]

-

Maxwell, A., et al. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. The Journal of Antibiotics, 56(8), 669-677. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

ResearchGate. (n.d.). DNA gyrase supercoiling assay. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(1), 1-1. [Link]

-

Ghorab, M. M., et al. (2018). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 12(1), 1-13. [Link]

-

Zghaib, N. K., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2788. [Link]

-

Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(11), 4682-4688. [Link]

-

ResearchGate. (2011). Biological activity of quinoxaline derivatives. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Karkachi, N. E., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2137-2144. [Link]

-

Semantic Scholar. (2011). Biological Activity of Quinoxaline Derivatives. [Link]

-

Chen, Y. J., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(15), 10584-10593. [Link]

-

CGSpace. (2022). Broth microdilution reference methodology. [Link]

-

da Silva, A. C. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Corona, P., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 44(4), 1579-1591. [Link]

-

Science.gov. (n.d.). broth micro-dilution method: Topics by Science.gov. [Link]

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. cgspace.cgiar.org [cgspace.cgiar.org]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. broth micro-dilution method: Topics by Science.gov [science.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 912284-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structural motif, the tetrahydroquinoxaline core, is a key feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the known properties, potential applications, and synthesis of this compound, tailored for professionals in research and drug development. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates its potential based on the well-documented activities of structurally related compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline are crucial for its handling, characterization, and application in research.

| Property | Value | Source |

| CAS Number | 912284-82-3 | [1] |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| IUPAC Name | 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Synonyms | 6-bromo-1,2,3,4-tetrahydro-1-methyl-quinoxaline, 7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline | [1][2] |

| Appearance | Solid (color not specified) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | 2-8°C, protected from light, stored in an inert gas | [3] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.3108 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Structure:

Caption: Chemical structure of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.

Synthesis and Reactivity

A relevant example is the synthesis of tetrahydroquinoxaline sulfonamide derivatives, which highlights the chemical versatility of the tetrahydroquinoxaline scaffold.[4] Additionally, a patented method for a structurally similar compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, involves a multi-step synthesis starting from 3-bromophenylacetonitrile.[5] This suggests that the synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline would likely involve standard organic chemistry transformations.

Proposed Synthetic Workflow:

Caption: A plausible synthetic pathway for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.

The reactivity of this compound is expected to be influenced by the electron-donating nature of the amino groups and the electron-withdrawing effect of the bromine atom on the aromatic ring. The secondary amine in the tetrahydroquinoxaline ring can undergo various reactions, such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives.

Potential Biological Applications

Direct experimental data on the biological activity of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is not extensively reported. However, the tetrahydroquinoxaline and the structurally related tetrahydroisoquinoline scaffolds are present in numerous compounds with a wide range of pharmacological properties.[6]

Anticancer Potential: Derivatives of the tetrahydroquinoxaline scaffold have been investigated as potential anticancer agents. For instance, novel tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine binding site inhibitors, which are a class of microtubule targeting agents.[4] These compounds have shown inhibitory activity against cancer cell lines.[4] Given these precedents, it is plausible that 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline could serve as a valuable intermediate for the synthesis of novel anticancer agents.

Neurological and Psychiatric Disorders: The tetrahydroisoquinoline framework is a common feature in molecules targeting the central nervous system.[6] Some substituted heterocycle fused gamma-carbolines containing this motif are explored for their activity at serotonin and dopamine receptors, suggesting potential applications in treating psychosis, depression, and sleep disorders.[7] This indicates that derivatives of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline could be of interest for investigating treatments for neurological and psychiatric conditions.

Other Therapeutic Areas: The versatility of the tetrahydroquinoxaline and tetrahydroisoquinoline scaffolds extends to other therapeutic areas. For example, certain quinoxaline derivatives have been investigated for their potential in reducing peripheral pain and as vaso-constricting agents.[8] Substituted tetrahydroisoquinolines have also shown promise as KRas inhibitors and for their antiangiogenesis and antiosteoporosis properties.[9]

Safety and Handling

Specific safety and handling data for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is limited. However, based on data for structurally similar compounds such as 6-bromo-1,2,3,4-tetrahydroquinoline, the following precautions should be considered.[10]

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suppliers

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Location | Purity |

| ChemScene | USA | ≥98% |

| BLDpharm | USA | Not specified |

| Cenmed Enterprises | USA | ≥95% |

| 001Chemical | China | NLT 98% |

| Sunway Pharm Ltd | China | 97% |

| MySkinRecipes | Not specified | ≥95% |

| Chiralen | Not specified | Not specified |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline represents a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the areas of oncology and neurology. While direct biological data for this compound is scarce, the known activities of related tetrahydroquinoxaline and tetrahydroisoquinoline derivatives provide a strong rationale for its use in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084) - Cenmed Enterprises. (URL: [Link])

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (URL: [Link])

- ChemInform Abstract: THE PREPARATIONS OF SOME SUBSTITUTED QUINOXALINES AND 1,2,3,4‐TETRAHYDROQUINOXALINES - Sci-Hub. (URL: not available)

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (URL: [Link])

-

1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem. (URL: [Link])

-

nutty quinoxaline 5,6,7,8-tetrahydroquinoxaline - The Good Scents Company. (URL: [Link])

-

Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties - PubMed. (URL: [Link])

-

6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile - ResearchGate. (URL: [Link])

- US11753419B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3 - Google Patents. (URL: https://patents.google.

-

para-methyl tetrahydroquinoline, 91-61-2 - The Good Scents Company. (URL: [Link])

- WO 00/38684 - Googleapis.com. (URL: )

-

Chemical Properties of 1-Bromo-6-methyloctane (CAS ---) - Cheméo. (URL: [Link])

-

CAS No. 912284-82-3, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline - 001CHEMICAL. (URL: [Link])

-

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline - MySkinRecipes. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-bromo-1,2,3,4-tetrahydro-1-methyl-Quinoxaline - CAS:912284-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline [myskinrecipes.com]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. US11753419B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)phenyl)butan-1-one for treating conditions of the central nervous system and cardiac disorders - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of Brominated Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has long been a cornerstone in medicinal chemistry, celebrated for its vast pharmacological versatility. The strategic introduction of bromine atoms to this privileged structure has been shown to significantly modulate and enhance its biological activity, opening new avenues for therapeutic intervention. This in-depth technical guide, designed for researchers and drug development professionals, delves into the core of brominated quinoxalines, exploring their potential as targeted therapeutic agents across a spectrum of diseases. We will dissect their mechanisms of action, focusing on key molecular targets, and provide practical, field-proven experimental methodologies to empower further investigation.

The Bromine Advantage: Enhancing Quinoxaline's Therapeutic Potential

The addition of bromine to the quinoxaline core is not a trivial chemical modification. This halogen atom, through its unique electronic and steric properties, can profoundly influence the molecule's pharmacokinetics and pharmacodynamics. The rationale behind bromination strategies often involves:

-

Enhanced Binding Affinity: Bromine's size and lipophilicity can promote stronger interactions with hydrophobic pockets within target proteins, leading to increased potency.

-

Modulation of Metabolic Stability: The presence of bromine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

-

Directional Interactions: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the specificity and stability of the drug-target complex.

These principles have been successfully applied to develop brominated quinoxaline derivatives with promising activities against a range of diseases, including cancer, neurodegenerative disorders, and microbial infections.

Key Therapeutic Targets and Mechanisms of Action

Brominated quinoxalines have demonstrated inhibitory activity against a diverse array of molecular targets. This section will explore some of the most promising avenues of investigation.

Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] Brominated quinoxalines have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.

ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses that can lead to apoptosis and inflammation.[2] Inhibition of ASK1 is a promising strategy for treating various diseases, including cancer and inflammatory conditions.[3][4] A dibromo-substituted quinoxaline derivative, compound 26e , has been identified as a highly effective small-molecule inhibitor of ASK1, with an impressive IC50 value of 30.17 nM.[3][5][6]

The ASK1 signaling cascade is initiated by various stress signals, leading to the activation of downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[2] These pathways ultimately regulate cellular responses such as apoptosis and inflammation.

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play critical roles in cell cycle progression, survival, and proliferation.[7] Their overexpression is associated with various cancers. Quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2.[8] For instance, a lead quinoxaline-2-carboxylic acid compound demonstrated a potent inhibitory effect on Pim-1 with an IC50 of 74 nM. The development of brominated analogs could further enhance this activity. The Pim kinase pathway intersects with other critical cancer signaling networks, such as the PI3K/AKT/mTOR pathway.[7][9]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Its overexpression and mutation are common in various cancers. Several quinoxaline derivatives have shown potent EGFR inhibitory activity.[3][5] For example, certain imidazo[1,2-a]quinoxaline-based inhibitors have demonstrated IC50 values comparable to the known EGFR inhibitor erlotinib.[5] A quinoxalinone derivative with a bromine substitution (compound 5b) showed an IC50 of 29.7 ± 2.73 µM against MCF-7 breast cancer cells, with molecular docking studies suggesting binding to EGFR.[10]

Topoisomerase Inhibition: Disrupting DNA Replication

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair.[11] Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs. Brominated quinoline derivatives have been shown to inhibit human topoisomerase I.[11] For instance, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit this enzyme.[11] While specific IC50 values for brominated quinoxalines against topoisomerase I are not extensively reported, the structural similarity suggests this is a promising area for further investigation.

Induction of Apoptosis: The Programmed Cell Death Pathway

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. Quinoxaline derivatives have been shown to induce apoptosis through various mechanisms, including cell cycle arrest and modulation of pro- and anti-apoptotic proteins.[8][12][13] For example, certain quinoxaline 1,4-dioxides can induce G2/M cell cycle arrest and apoptosis by decreasing the levels of Bcl-2 and increasing Bax expression.[8] Another quinoxaline derivative was found to trigger apoptosis via the mitochondrial pathway, involving the production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[14]

Neuroprotection: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoxaline derivatives have shown neuroprotective effects by targeting multiple pathogenic mechanisms, including oxidative stress, neuroinflammation, and acetylcholinesterase (AChE) inhibition.[9][15] Some derivatives have been shown to enhance neuronal viability, block Aβ-induced toxicity, and reduce reactive oxygen species.[9][15] The neuroprotective action of one quinoxaline derivative was partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.[16] The Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses, has also been identified as a target for the neuroprotective effects of quinazoline derivatives, a structurally related class of compounds.[17]

Antimicrobial Activity: Combating Infectious Diseases

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[18][19] The mechanism of action for some quinoxaline 1,4-di-N-oxides against anaerobic bacteria involves the generation of reactive oxygen species (ROS) and hydroxyl radicals, which cause oxidative damage to DNA and other cellular components, leading to cell death.[20] Another proposed mechanism for quinoline-based compounds is the disruption of bacterial cell membrane integrity.[4]

Data Presentation: Inhibitory Activities of Brominated Quinoxalines

The following tables summarize the reported inhibitory concentrations (IC50) of various brominated quinoxaline and related derivatives against different cancer cell lines and molecular targets.

Table 1: Anticancer Activity of Brominated Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-4(3H)quinazolinone (XIIIb) | MCF-7 | 1.7 (µg/mL) | [16] |

| 6,8-dibromo-4(3H)quinazolinone (IX) | MCF-7 | 1.8 (µg/mL) | [16] |

| 6,8-dibromo-4(3H)quinazolinone (XIVd) | MCF-7 | 1.83 (µg/mL) | [16] |

| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | [16] |

| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | [16] |

| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | [16] |

| 5,7-Dibromo-8-hydroxyquinoline | - | - | [11] |

| Quinoxaline with bromine at R1 and R2 (5b) | MCF-7 | 29.7 ± 2.73 | [10] |

| Quinoxaline with 7-fluoro and 2-bromophenyl group (5l) | - | 0.1090 | [10] |

Table 2: Kinase Inhibitory Activity of Brominated Quinoxaline Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 | [3][5][6] |

| Quinoxalinone with bromine (CPD4) | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | [3] |

| Quinoxalinone with bromine (CPD15) | EGFR (L858R/T790M/C797S) | 6.50 ± 3.02 | [3] |

| Quinoxalinone with bromine (CPD16) | EGFR (L858R/T790M/C797S) | 10.50 ± 1.10 | [3] |

| Quinoxalinone with bromine (CPD21) | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 | [3] |

Experimental Protocols: A Guide to Practical Application

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of brominated quinoxalines.

Synthesis of Brominated Quinoxalines: A General Approach

The synthesis of brominated quinoxalines can be achieved through various methods, often starting from o-phenylenediamines or by direct bromination of a pre-formed quinoxaline ring.[3][21] A common and efficient protocol involves the condensation of a 1,2-diamine with an α-haloketone.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the substituted o-phenylenediamine and the α-bromoketone in a suitable solvent such as ethanol or acetic acid.

-

Condensation Reaction: The reaction is typically carried out at room temperature or with gentle heating. A catalyst, such as pyridine, can be used to facilitate the reaction.

-

Oxidative Cyclization: The initial condensation product undergoes an in-situ oxidative cyclization to form the quinoxaline ring.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired brominated quinoxaline.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25][26]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[24]

-

Compound Treatment: Treat the cells with various concentrations of the brominated quinoxaline derivatives for a specified period (e.g., 72 hours).[24]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[24]

-

Incubation: Incubate the plate for 1.5 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[24]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[24] The absorbance is directly proportional to the number of viable cells.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[6][7][27]

Step-by-Step Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and human topoisomerase I enzyme.

-

Inhibitor Addition: Add the brominated quinoxaline compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[7][27]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.[27]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition of topoisomerase I.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][28][29]

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.

-

Inhibitor Incubation: Pre-incubate the COX-2 enzyme with the brominated quinoxaline compound for a defined period (e.g., 10 minutes at 37°C).[29]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Reaction Termination and Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction.[29] The amount of prostaglandin produced can be measured using various methods, such as a colorimetric or fluorometric assay that detects an intermediate product.[28] A decrease in product formation indicates inhibition of COX-2.

Conclusion and Future Directions

Brominated quinoxalines represent a highly promising class of therapeutic agents with a diverse range of biological activities. Their ability to potently and selectively inhibit key molecular targets in cancer, neurodegenerative diseases, and infectious diseases underscores their significant therapeutic potential. The synthetic tractability of the quinoxaline scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Expanding the chemical space: The synthesis and screening of novel brominated quinoxaline libraries will be crucial for identifying compounds with improved efficacy and novel mechanisms of action.

-

In-depth mechanistic studies: Elucidating the precise molecular interactions and downstream signaling effects of lead compounds will be essential for rational drug design and predicting clinical outcomes.

-

In vivo evaluation: Promising candidates identified in vitro must be rigorously tested in relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Combination therapies: Investigating the synergistic effects of brominated quinoxalines with existing therapeutic agents could lead to more effective treatment strategies.

The continued exploration of brominated quinoxalines holds immense promise for the development of next-generation targeted therapies that can address significant unmet medical needs.

References

-

Uçar, S., Eşsiz, S., & Daştan, A. (2017). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Tetrahedron, 73(12), 1618–1632. [Link]

-

Kumar, A., et al. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 25(21), 5098. [Link]

-

Prompipak, C., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8901. [Link]

-

Hassan, G. S., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4983. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Combinatorial Chemistry & High Throughput Screening, 21(7), 524-533. [Link]

-

Al-Warhi, T., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(48), 33838-33854. [Link]

-

Takeda, K., et al. (2008). Therapeutic targets in the ASK1-dependent stress signaling pathways. Current Opinion in Pharmacology, 8(3), 244-250. [Link]

-

A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. (2015). Oncotarget, 6(22), 18882–18896. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. (2019). Chemical Biology & Drug Design, 94(4), 1755-1766. [Link]

-

Priebe, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1011. [Link]

-

Human Topoisomerase I Relaxation Assay. (n.d.). Inspiralis. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26038-26053. [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

Diab-Assef, M., et al. (2003). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. International Journal of Cancer, 103(3), 293-300. [Link]

-

Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. (2023). ACS Chemical Neuroscience, 14(19), 3514–3528. [Link]

-

Li, R., et al. (2013). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. PLoS ONE, 8(9), e74022. [Link]

-

Al-Omary, F. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5293-5299. [Link]

-

Topoisomerase Assays. (2001). Current Protocols in Molecular Biology, Chapter 3, Unit 3.16. [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. [Link]

-

Refaat, H. M., Moneer, A. A., & Khalil, O. M. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098. [Link]

-

Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 98-113. [Link]

-

Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23. [Link]

-

A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). Molecules, 28(21), 7432. [Link]

-

MTT assay protocol. (2023). Protocols.io. [Link]

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2024). RSC Medicinal Chemistry. [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016). Journal of Medicinal Chemistry, 59(13), 6447–6462. [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2018). RSC Advances, 8(42), 23783-23792. [Link]

-

Human Topoisomerase I Relaxation High Throughput Plate Assay. (n.d.). Inspiralis. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26038-26053. [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (2015). Current Organic Synthesis, 12(1), 98-113. [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (2025). Asian Journal of Research in Biochemistry. [Link]

-

Hassan, G. S., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. Molecules, 27(15), 4983. [Link]

-

Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. (2022). Antioxidants, 11(11), 2244. [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1583. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Induced cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Novel quinoxaline compound against extended-spectrum beta-lactamases producing bacteria. (2023). European Review for Medical and Pharmacological Sciences, 27(7), 3549-3556. [Link]

-

The graph shows the apoptosis-inducing effects of the most active... (n.d.). ResearchGate. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 7. inspiralis.com [inspiralis.com]

- 8. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalajrb.com [journalajrb.com]

- 10. mdpi.com [mdpi.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]

- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydroquinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoxaline scaffold, a reduced form of the quinoxaline ring system, has emerged from the shadow of its aromatic counterpart to become a privileged structure in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of tetrahydroquinoxaline compounds. It navigates through the seminal moments of their synthesis, from early reductive methods to the advent of modern catalytic and enantioselective transformations. The narrative synthesizes technical accuracy with field-proven insights, explaining the causal relationships behind experimental choices and validating the described protocols. This guide also delves into the ever-expanding pharmacological landscape of these compounds, exploring their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties with a focus on mechanism of action and structure-activity relationships. Detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and biological pathways are provided to equip researchers with a thorough understanding of this versatile heterocyclic system.

From Aromatic Precursor to Saturated Scaffold: A Historical Perspective